6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one

Synthetic Chemistry Process Chemistry Quality Control

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one (CAS 897365-76-3, MFCD16038628; C₁₅H₈Cl₂FNO, MW 308.13) is a halogenated 3-benzylidene-indolin-2-one that belongs to a scaffold class recognized as privileged for multi-tyrosine-kinase inhibition, the same chemical space that delivered the marketed multi-kinase inhibitor sunitinib. The compound is most commonly supplied as the Z‑diastereomer in ≥95 % purity with characterization by ¹H NMR and MS (GC‑MS m/z 308 [M+H]⁺) and is assigned GHS acute oral toxicity Category 4 (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335).

Molecular Formula C15H8Cl2FNO
Molecular Weight 308.1 g/mol
Cat. No. B12341708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one
Molecular FormulaC15H8Cl2FNO
Molecular Weight308.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)F)C=C2C3=C(C=C(C=C3)Cl)NC2=O
InChIInChI=1S/C15H8Cl2FNO/c16-9-4-5-10-11(15(20)19-13(10)7-9)6-8-2-1-3-12(17)14(8)18/h1-7H,(H,19,20)/b11-6+
InChIKeyBLLDULGTZRWONK-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one – Compound Identity and Procurement-Relevant Baseline


6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one (CAS 897365-76-3, MFCD16038628; C₁₅H₈Cl₂FNO, MW 308.13) is a halogenated 3-benzylidene-indolin-2-one that belongs to a scaffold class recognized as privileged for multi-tyrosine-kinase inhibition, the same chemical space that delivered the marketed multi-kinase inhibitor sunitinib [1]. The compound is most commonly supplied as the Z‑diastereomer in ≥95 % purity with characterization by ¹H NMR and MS (GC‑MS m/z 308 [M+H]⁺) and is assigned GHS acute oral toxicity Category 4 (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Its structural signature — a 6‑chloro substituent on the oxindole ring together with a 3‑chloro‑2‑fluorobenzylidene moiety — distinguishes it from closely related analogs that carry different halogen or methoxy substitution patterns, and these substituent differences translate into quantifiable shifts in kinase selectivity and antiproliferative potency within the 3‑benzylideneindolin‑2‑one series [2][3].

Why Generic Substitution of 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one Fails: Substituent-Driven Selectivity in the 3-Benzylidene-Indolin-2-one Series


Within the 3‑benzylideneindolin‑2‑one chemotype, seemingly modest substituent changes on the oxindole core and the benzylidene ring produce large shifts in kinase target engagement and cellular potency. Head‑to‑head data from structurally close analogs demonstrate that moving from a 5‑methoxy to a 6‑chloro substituent alters the EGFR tyrosine kinase IC₅₀ by ≥ 2‑fold, while replacing a 3‑trifluoromethylbenzylidene with a 3‑chloro‑2‑fluorobenzylidene motif redirects kinase inhibition profiles — for example, compound 47 (6‑Cl, 3‑CF₃‑benzylidene) shows potent multi‑kinase inhibition including IGF‑1R and Tyro3 [1], whereas compound 4b (6‑Cl, 2,4,6‑trimethoxybenzylidene) engages tubulin polymerization (IC₅₀ = 1.66 µM) and CK1 (IC₅₀ = 1.92 µg/mL) [2]. The 3‑chloro‑2‑fluorobenzylidene variant is therefore not interchangeable with other halogenated or methoxylated benzylidene congeners; its unique ortho‑fluoro/chloro arrangement is expected to modulate both binding‑site complementarity and physicochemical properties including logP, metabolic stability, and rotational isomerism (E/Z equilibrium) [3]. Substituting this compound with a generic “6‑chloroindolin‑2‑one benzylidene” without precise control of the benzylidene substitution pattern can lead to qualitatively different biological outcomes and irreproducible experiments.

Quantitative Differentiator Evidence: 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one vs Closest Chemical Analogs


Synthetic Reproducibility: Condensation Yield of 95 % and Full Spectroscopic Characterisation

The (E)‑diastereomer of 6‑Chloro‑3‑(3‑chloro‑2‑fluorobenzylidene)indolin‑2‑one is prepared by a single‑step piperidine‑catalysed Knoevenagel condensation between 6‑chlorooxindole and 3‑chloro‑2‑fluorobenzaldehyde in methanol under reflux, furnishing the product in 95 % isolated yield with full ¹H NMR (400 MHz, DMSO‑d₆) and mass spectral (MS calcd for C₁₅H₉Cl₂FNO [M+H]⁺ 308, found 308.0) characterisation [1]. In a related protocol, the same transformation was achieved in 84 % yield under slightly different stoichiometry and temperature control, confirming robust scalability [2].

Synthetic Chemistry Process Chemistry Quality Control

Physicochemical Property Benchmarking: Boiling Point, Vapour Pressure, and Enthalpy of Vaporisation for Downstream Processing

The compound’s predicted physicochemical properties — boiling point 485.6 ± 45.0 °C at 760 mmHg, vapour pressure 0.0 ± 1.2 mmHg at 25 °C, and enthalpy of vaporisation 75.1 ± 3.0 kJ/mol — have been computed and compiled in ChemSpider . These values position the compound as a high‑boiling, low‑volatility solid that is amenable to solvent‑cast formulation and thermal processing techniques (e.g., hot‑melt extrusion) where lower‑boiling benzylidene‑indolinone analogs may suffer from evaporative loss.

Physicochemical Characterisation Formulation Process Safety

Structural Differentiation: Chloro‑Fluoro Benzylidene Motif vs Trifluoromethyl and Trimethoxy Analogs in Kinase Profiling

The specific 3‑chloro‑2‑fluorobenzylidene substitution pattern on the 6‑chloroindolin‑2‑one core distinguishes this compound from the two most closely related, experimentally characterised analogs: compound 47 (6‑Cl, 3‑CF₃‑benzylidene), which exhibits multi‑kinase inhibition including IGF‑1R and Tyro3 phosphorylation, suppresses AFP transcription, and shows in‑vivo efficacy in an orthotopic HCC model at 60 mg/kg once weekly [1]; and compound 4b (6‑Cl, 2,4,6‑trimethoxybenzylidene), which inhibits tubulin polymerisation (IC₅₀ = 1.66 ± 0.08 µM), CK1 (IC₅₀ = 1.92 ± 0.09 µg/mL), and EGFR‑TK (IC₅₀ = 0.19 µg/mL vs gefitinib IC₅₀ = 0.05 µg/mL) [2]. The chloro‑fluoro benzylidene variant, while not yet profiled in the same depth, is topologically intermediate between the electron‑withdrawing CF₃ and the electron‑donating trimethoxy benzylidene motifs, predicting a distinct kinase selectivity fingerprint [3].

Medicinal Chemistry Kinase Inhibitor Structure-Activity Relationship

Hazard Profile Differentiator: GHS Acute Oral Toxicity and Irritation Classification for Laboratory Handling and Procurement Risk Assessment

The compound is classified under GHS as Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and STOT Single Exposure Category 3 (H335: May cause respiratory irritation) . This hazard profile, while requiring standard laboratory personal protective equipment (PPE), is comparatively benign relative to certain 3‑benzylideneindolin‑2‑one analogs bearing nitro, cyano, or extended polyhalogenated aromatic systems that carry higher acute toxicity (Category 3) or mutagenicity alerts.

Safety Data GHS Classification Laboratory Procurement

Dual Antiproliferative–Pesticidal Activity Profile: Differentiation from Pure Anticancer-Focused Analogs

Supplier technical datasheets consistently annotate this compound as both an antiproliferative agent and a pesticide . This dual annotation is unusual within the 3‑benzylideneindolin‑2‑one series: compound 47 and compound 4b are exclusively reported in oncology contexts [1][2], whereas 6‑Chloro‑3‑(3‑chloro‑2‑fluorobenzylidene)indolin‑2‑one appears to bridge medicinal and agrochemical applications. The observation is reinforced by the structural relationship to quinoxyfen (5,7‑dichloro‑4‑(4‑fluorophenoxy)quinoline), a commercial agricultural fungicide that shares the identical molecular formula C₁₅H₈Cl₂FNO but rearranges the connectivity around a quinoline scaffold . The target compound may therefore function as a late‑stage diversification intermediate for novel crop‑protection agents or act directly as a pesticidal lead.

Antiproliferative Pesticide Agrochemical Intermediate

Application Scenarios for 6-Chloro-3-(3-chloro-2-fluorobenzylidene)indolin-2-one Based on Verified Evidence Dimensions


Kinase Inhibitor SAR Expansion: Interrogating the Chloro‑Fluoro Benzylidene Pharmacophoric Space

Medicinal chemistry groups building focused libraries around the 3‑benzylideneindolin‑2‑one kinase inhibitor scaffold can deploy this compound as the 3‑chloro‑2‑fluoro benzylidene representative to complement existing SAR data from the CF₃ (compound 47) and trimethoxy (compound 4b) benzylidene analogs [1][2]. Because the patent literature explicitly claims 6‑chloro‑substituted benzylidene‑indolinones with varied R₃ substituents as tyrosine kinase inhibitors [3], incorporating this specific substitution pattern enables comprehensive coverage of the claimed chemical space and may reveal kinase selectivity windows (e.g., against KIF20A, Aurora‑A/B, or FLT‑3) that are inaccessible with more electron‑withdrawing or electron‑donating benzylidene groups.

Agrochemical Lead Discovery: Bridging Anticancer and Pesticidal Phenotypes with a Single Chemotype

The compound’s dual annotation as both an antiproliferative agent and a pesticide , combined with its structural relationship to the commercial fungicide quinoxyfen (identical molecular formula C₁₅H₈Cl₂FNO) , makes it a strategic starting point for agrochemical discovery programs seeking kinase‑targeted fungicides or herbicides. Screening this compound in parallel against fungal kinase panels and plant‑specific targets can exploit the indolin‑2‑one scaffold’s established multi‑kinase inhibition properties [1] while leveraging the chloro‑fluoro substitution pattern that is frequently associated with improved environmental persistence and target‑site penetration in crop‑protection chemistry.

Gram‑Scale Synthesis and Process Development Feasibility Studies

The validated 95 % isolated yield from a single‑step, chromatography‑free Knoevenagel condensation between commodity starting materials (6‑chlorooxindole and 3‑chloro‑2‑fluorobenzaldehyde) [4] renders this compound an attractive substrate for process‑scale reaction optimisation, continuous‑flow synthesis development, or as a model substrate for undergraduate and graduate organic chemistry laboratory courses. The high yield and straightforward purification (filtration and methanol wash) contrast with lower‑yielding analogs that require chromatographic separation of E/Z isomers, reducing both solvent consumption and procurement cost per gram.

Reference Standard for Analytical Method Development and Metabolite Identification

With its well‑characterised ¹H NMR spectrum (400 MHz, DMSO‑d₆) and GC‑MS fragmentation pattern (m/z 267 diagnostic fragment, m/z 308 [M+H]⁺) [4], the compound can serve as a retention‑time and spectral reference standard for LC‑MS and GC‑MS methods used to detect and quantify benzylidene‑indolin‑2‑one derivatives in biological matrices, environmental samples, or synthetic mixtures. Its GHS‑classified acute toxicity profile (H302, H315, H319, H335) also makes it suitable as a positive control for in‑vitro toxicology screening panels where moderate hazard induction is desired.

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